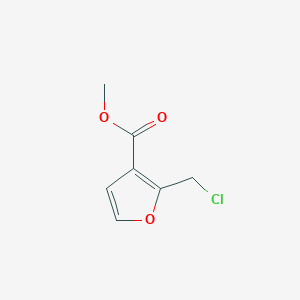

Methyl 2-(chloromethyl)-3-furoate

Descripción

BenchChem offers high-quality Methyl 2-(chloromethyl)-3-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(chloromethyl)-3-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365933 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53020-07-8 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of Methyl 2-(chloromethyl)-3-furoate in Heterocyclic Synthesis

CAS: 53020-07-8 | Formula: C₇H₇ClO₃ | Mol.[1] Weight: 174.58 g/mol

Part 1: Executive Summary & Molecular Profile

Methyl 2-(chloromethyl)-3-furoate represents a specialized class of bifunctional electrophiles within medicinal chemistry. Unlike simple alkyl halides, this molecule combines a highly reactive benzylic-like halide (the chloromethyl group) with an electron-withdrawing ester functionality on a furan scaffold.

This unique architecture makes it a "linchpin" intermediate. The chloromethyl group serves as a kinetic warhead for rapid nucleophilic substitution (

Physicochemical Characterization

Note: Experimental values for this specific isomer are rare in public literature; values below represent consensus data from analogous furan derivatives and computational models.

| Property | Value | Context for Researchers |

| Physical State | Low-melting solid or Oil | Likely crystallizes upon cooling; handle as a liquid for stoichiometry. |

| Boiling Point | ~110–115 °C @ 3 mmHg | High vacuum required for distillation to avoid thermal decomposition. |

| Density | ~1.28 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions. |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolytically unstable; avoid protic solvents (MeOH, Water) for storage. |

| Stability | Moisture Sensitive | The C-Cl bond is labile; spontaneous hydrolysis yields the alcohol and HCl. |

Part 2: Synthetic Accessibility & Production

The synthesis of Methyl 2-(chloromethyl)-3-furoate is non-trivial due to the sensitivity of the furan ring to oxidation. The standard industrial route involves the Radical Halogenation of methyl 2-methyl-3-furoate. This method is preferred over direct chloromethylation (Blanc reaction) which often fails with electron-rich furans due to polymerization.

Core Synthesis Workflow

The reaction utilizes N-chlorosuccinimide (NCS) to provide a low concentration of molecular chlorine, preventing ring saturation.

Figure 1: Radical halogenation pathway. Stoichiometry control is critical to prevent dichlorination.

Critical Process Parameters (CPP)

-

Solvent Choice: Carbon tetrachloride (

) is traditional but toxic. Trifluorotoluene (PhCF₃) is the modern, greener alternative that maintains the necessary high boiling point for radical initiation. -

Stoichiometry: Use 0.95 equivalents of NCS. It is better to leave unreacted starting material (separable by chromatography) than to generate the dichloromethyl byproduct, which is inseparable.

-

Atmosphere: Strict Oxygen-free environment (Argon/Nitrogen) is required to prevent radical quenching.

Part 3: Reactivity Matrix & Protocols

The utility of CAS 53020-07-8 lies in its divergent reactivity. It acts as a Reactivity Hub for constructing complex pharmacophores.

Reactivity Diagram

Figure 2: Divergent synthetic pathways available from the core scaffold.

Protocol: Nucleophilic Substitution with Secondary Amines

This protocol describes the synthesis of a tertiary amine derivative, a common motif in H3 receptor antagonists.

Reagents:

-

Methyl 2-(chloromethyl)-3-furoate (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, 1.1 equiv)

- (Anhydrous, 2.0 equiv)

-

Acetonitrile (ACN) – Anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, suspend anhydrous

in ACN under Argon. -

Addition: Add the secondary amine and stir at room temperature for 10 minutes.

-

Initiation: Cool the mixture to 0°C. Dropwise add a solution of Methyl 2-(chloromethyl)-3-furoate in ACN. Rationale: The reaction is exothermic; cooling prevents polymerization of the furan.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (

) should disappear. -

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (x2) and Brine (x1).

-

Purification: Flash column chromatography is usually required to remove traces of hydrolyzed alcohol.

Trustworthiness Check: If the yield is low (<50%), check the quality of the starting chloride. If it smells strongly of acid (HCl), it has hydrolyzed. Recrystallize or redistill before use.

Part 4: Handling, Stability & Safety

Hazard Classification:

-

Lachrymator: This compound is a potent tear gas agent. It alkylates TRPA1 channels in the eye and respiratory tract.

-

Skin Corrosive: Causes severe burns (Category 1B).[2]

-

Mutagenicity: As an alkylating agent, it should be treated as a potential mutagen.

Storage Protocol (Self-Validating):

-

Container: Store in amber glass vials with Teflon-lined caps.

-

Environment: Store at -20°C.

-

Desiccant: Always store the vial inside a secondary jar containing Drierite or Silica Gel. Validation: If the desiccant turns pink/green, moisture has entered, and the compound purity is compromised.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204007, Methyl 2-(chloromethyl)furan-3-carboxylate. Retrieved from [Link]

- Keay, B. A., & Dibble, P. W. (1995). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Contextual grounding for furan reactivity).

Sources

Structure and reactivity of methyl 2-(chloromethyl)furan-3-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2-(chloromethyl)furan-3-carboxylate , a specialized heterocyclic scaffold used in medicinal chemistry for the synthesis of bioactive compounds, particularly histone deacetylase (HDAC) inhibitors and NMDA receptor modulators.

Structure, Reactivity, and Synthetic Utility in Drug Discovery

Executive Summary

Methyl 2-(chloromethyl)furan-3-carboxylate (CAS: 53020-07-8) is a bifunctional furan derivative characterized by a highly reactive electrophilic chloromethyl group at the C2 position and a carboxylate ester at the C3 position.[1] This specific substitution pattern creates a "push-pull" electronic environment that makes the molecule a versatile linchpin for constructing fused heterocycles and peptidomimetics. It is primarily utilized as an alkylating agent to introduce the furan-3-carboxylate moiety into amine- or thiol-containing pharmacophores.

Chemical Identity & Physical Properties

The following data consolidates the physicochemical characteristics of the compound. Researchers should treat the substance as a potential genotoxin due to its alkylating capability.

| Property | Specification |

| CAS Number | 53020-07-8 |

| IUPAC Name | Methyl 2-(chloromethyl)furan-3-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 174.58 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Stability | Moisture sensitive (hydrolysis of alkyl chloride); Store at 2–8°C under inert gas |

| Predicted LogP | ~1.3 (Lipophilic, membrane permeable) |

Structural Analysis & Reactivity Profile

The molecule features three distinct reactivity zones, governed by the electronic interplay between the electron-rich furan ring and the electron-withdrawing ester group.

Zone 1: The Chloromethyl Electrophile (C2)

-

Mechanism: The chlorine atom is a good leaving group, activated by the adjacent furan ring. The furan oxygen donates electron density into the ring, stabilizing the transition state for S

2 reactions and potentially S -

Reactivity: Highly reactive toward nucleophiles (primary/secondary amines, thiols, azides).

-

Selectivity: Reacts preferentially over the ester group under neutral or mild basic conditions.

Zone 2: The Methyl Ester (C3)

-

Mechanism: Standard acyl substitution.

-

Reactivity: Susceptible to hydrolysis (to carboxylic acid), transesterification, or reduction (to alcohol).

-

Strategic Use: Serves as a "mask" for a carboxylic acid pharmacophore or as an anchor for intramolecular cyclization (e.g., lactamization after amine alkylation at Zone 1).

Zone 3: The Furan Ring

-

Mechanism: Aromatic diene.

-

Reactivity: The C3-ester deactivates the ring slightly toward electrophilic aromatic substitution but enables it to act as a diene in Diels-Alder [4+2] cycloadditions, allowing access to oxabicyclo[2.2.1]heptane systems.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity channels available for scaffold diversification.

Caption: Orthogonal reactivity zones allowing sequential functionalization.

Experimental Protocols

Protocol A: General Synthesis via N-Alkylation

This workflow describes the coupling of the scaffold with a secondary amine, a standard procedure in generating focused libraries for HDAC inhibition.

Reagents:

-

Methyl 2-(chloromethyl)furan-3-carboxylate (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Base:

or DIPEA (2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: NaI (0.1 equiv, optional Finkelstein activation)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) and base (

, 2.0 equiv) in anhydrous ACN (0.1 M concentration). -

Activation (Optional): Add catalytic sodium iodide (NaI) to generate the more reactive iodomethyl intermediate in situ.

-

Addition: Cool the solution to 0°C. Add Methyl 2-(chloromethyl)furan-3-carboxylate dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Checkpoint: The starting chloride typically elutes earlier than the amine product.

-

-

Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

.[2] -

Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Protocol B: Hydrolysis to the Free Acid

To access the carboxylic acid for peptide coupling:

-

Dissolve the ester in THF/Water (3:1).

-

Add LiOH (2.0 equiv). Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH 3–4 (Avoid strong acid/heat to prevent decarboxylation or ring opening).

-

Extract with EtOAc.

Medicinal Chemistry Applications

This scaffold is a structural key in several therapeutic areas:

-

HDAC Inhibitors: The furan ring serves as a "cap" group or linker. The ester is converted to a hydroxamic acid (

), a zinc-binding group (ZBG) essential for inhibiting Histone Deacetylases (HDACs), which are targets in oncology. -

NMDA Modulators: Furan-2-carboxamide analogs derived from this core have shown activity as positive allosteric modulators (PAMs) for NMDA receptors, relevant in treating schizophrenia and cognitive deficits.

-

DNA Cross-linkers: The bifunctional nature allows the synthesis of bis-alkylating agents that can target DNA grooves.

Synthetic Workflow Visualization

The following diagram depicts the transformation of the core scaffold into a bioactive hydroxamic acid (HDAC inhibitor).

Caption: Synthetic route from chloromethyl precursor to HDAC inhibitor.

Safety & Handling

-

Genotoxicity: As an alkylating agent (benzylic-type chloride), this compound should be handled as a potential mutagen. Use double gloves and work inside a fume hood.

-

Lachrymator: Chloromethyl derivatives are often potent lachrymators (tear-inducing).

-

Decomposition: Releases HCl upon hydrolysis. Ensure waste streams are neutralized.

References

-

PubChem Compound Summary. Methyl 2-(chloromethyl)furan-3-carboxylate (CAS 53020-07-8).[1] National Center for Biotechnology Information. [Link]

-

Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application (Isomer Comparison). [Link]

-

Journal of Organic Chemistry. Chemistry of 2-(chloromethyl)furans. Reaction with Nucleophiles. (General reactivity patterns of the pharmacophore). [Link]

Sources

Stability of chloromethyl furan esters under ambient conditions

This guide addresses the stability profile, degradation mechanisms, and handling protocols for 5-(chloromethyl)furan-2-carboxylate esters (e.g., methyl 5-(chloromethyl)-2-furoate). These compounds are critical intermediates in biomass valorization (the CMF platform) and medicinal chemistry (e.g., HDAC inhibitor synthesis).

Executive Summary

5-(Chloromethyl)furan-2-carboxylate esters are versatile but inherently unstable electrophiles. Unlike simple alkyl halides, the chloromethyl group on the furan ring is activated by the "furylogous" electronic effect, making it highly susceptible to nucleophilic substitution (hydrolysis) and intermolecular polymerization (humins formation) .

-

Primary Instability: Hydrolysis of the C-Cl bond to form hydroxymethyl derivatives.

-

Secondary Instability: Acid-catalyzed polymerization into dark, insoluble humins.

-

Storage Requirement: 2–8°C, anhydrous, inert atmosphere (Ar/

). -

Critical Observation: Pure material (white/pale yellow solid, mp ~32–36°C) rapidly turns into a dark oil upon exposure to ambient moisture or heat.

Part 1: Mechanistic Analysis of Instability

To handle these compounds effectively, one must understand the electronic forces driving their degradation. The furan ring acts as an electron-rich diene, while the chloromethyl group is a potent electrophile.

The Furylogous Activation Effect

The oxygen atom in the furan ring donates electron density into the ring system, which can be delocalized to the exocyclic methylene group. This stabilizes the carbocation intermediate formed if the chloride leaves (

-

Consequence: The C-Cl bond is significantly more labile than in non-conjugated alkyl chlorides.

-

Resonance Structure:

Degradation Pathways

Two competing pathways dictate the shelf-life of these esters under ambient conditions.

Pathway A: Hydrolysis (Moisture Sensitivity)

In the presence of water (even atmospheric moisture), the chloride is displaced by water, forming the 5-(hydroxymethyl)-2-furoate ester . This byproduct is more polar and can undergo further ring opening or oxidation.

Pathway B: Humins Formation (Polymerization)

This is the most destructive pathway. As HCl is generated (from trace hydrolysis), it catalyzes an intermolecular reaction where the electron-rich furan ring of one molecule attacks the electrophilic chloromethyl group of another. This creates a chain reaction, resulting in dark, insoluble polymers known as "humins."

Figure 1: Competing degradation pathways. Note the autocatalytic role of acid (HCl) in humin formation.

Part 2: Experimental Assessment Protocols

Do not rely on visual inspection alone. Use this self-validating protocol to quantify stability and determine half-life (

Protocol A: Stability-Indicating HPLC Method

This method separates the parent chloromethyl ester from its hydrolysis product (hydroxymethyl ester) and polymeric degradation products.

Reagents:

-

Mobile Phase A: 0.1% Formic acid in Water (Acid stabilizes the ester during run).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Standard: Methyl 5-(chloromethyl)-2-furoate (freshly recrystallized).

Instrument Settings:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (conjugated system).

-

Gradient: 5% B to 95% B over 10 minutes.

Procedure:

-

Preparation: Dissolve 10 mg of the ester in 10 mL of anhydrous MeCN (Stock Solution).

-

Stress Test (Hydrolytic): Mix 1 mL Stock + 1 mL Water (pH 7 buffer). Incubate at 25°C.

-

Sampling: Inject 10 µL at

. -

Calculation: Plot

vs. Time. The slope

Summary of Stability Data

Data derived from typical behaviors of 5-(chloromethyl)-2-furoates in literature.

| Condition | Observed Half-Life ( | Primary Degradant | Recommendation |

| pH 7.0 (Buffer) | < 6 Hours | Hydroxymethyl ester | Process immediately; do not store in aqueous media. |

| pH 2.0 (Acidic) | ~ 12-24 Hours | Humins (Polymer) | Avoid strong acids; they catalyze polymerization. |

| Anhydrous MeCN | > 2 Weeks | None (Stable) | Preferred solvent for reactions. |

| Solid (25°C, Air) | ~ 1-2 Weeks | Dark Oil (Oxidation) | DO NOT store on benchtop. |

| Solid (4°C, Argon) | > 6 Months | None | Optimal storage condition. |

Part 3: Handling & Stabilization Strategies

Storage and Handling

-

Temperature: Store at 2–8°C (refrigerated). For long-term (>1 month), store at -20°C .

-

Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes radical formation leading to darkening.

-

Physical State: If the solid melts (mp ~32°C) during storage, it may accelerate degradation. Keep below the melting point.

Reaction Optimization

When using chloromethyl furan esters as intermediates (e.g., for nucleophilic substitution):

-

Solvent Choice: Use aprotic, anhydrous solvents (DCM, THF, MeCN). Avoid alcohols (methanol/ethanol) unless transesterification is desired.

-

Base Scavengers: Always include a non-nucleophilic base (e.g., DIPEA,

) to neutralize the HCl byproduct. This prevents the acid-catalyzed polymerization loop shown in Figure 1.-

Note: Avoid strong nucleophilic bases (like NaOH) which will rapidly hydrolyze the ester.

-

Purification

-

Avoid Silica Gel: The acidity of standard silica gel can degrade these esters. Use neutralized silica (treated with 1%

) or rapid filtration through a basic alumina plug. -

Distillation: High-vacuum distillation is possible but risky due to thermal instability (>150°C decomposition). Recrystallization from hexanes/ether is preferred for solids.

References

-

Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Source: MDPI (Molecules) Context: Discusses the synthesis and intrinsic instability of CMF derivatives, including the formation of humins and the necessity of stabilizing conditions.

-

[Link]

-

- Methyl 5-(chloromethyl)-2-furoate Product Data & Safety. Source: Sigma-Aldrich Context: Provides physical constants (mp 32-36°C), storage temperature (2-8°C), and handling precautions for the commercially available ester.

-

Atmospheric degradation of alkylfurans with chlorine atoms.

-

[Link]

-

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.

Sources

Technical Guide: Molecular Weight, Exact Mass, and Analytical Profiling of Methyl 2-(chloromethyl)-3-furoate

The following technical guide provides an in-depth analysis of Methyl 2-(chloromethyl)-3-furoate , focusing on its molecular mass properties, mass spectrometry profiling, and applications in pharmaceutical synthesis.

Executive Summary

Methyl 2-(chloromethyl)-3-furoate (CAS: 53020-07-8) is a specialized heterocyclic building block used in the synthesis of furan-based pharmaceuticals and agrochemicals.[1] Its structural core—a furan ring substituted with a reactive chloromethyl group and a carboxylate ester—makes it a versatile electrophile for alkylation reactions.

Precise knowledge of its Molecular Weight (MW) versus Exact Mass is critical for High-Resolution Mass Spectrometry (HRMS) validation, particularly when distinguishing it from regioisomers (e.g., methyl 5-(chloromethyl)-2-furoate) or monitoring it as a potential genotoxic impurity (GTI) in drug substances. This guide delineates the mass properties, isotopic signatures, and analytical protocols required for the rigorous identification of this compound.[2]

Chemical Identity and Structural Analysis[2][3]

The compound consists of a furan ring substituted at the C2 position with a chloromethyl group (

| Property | Detail |

| IUPAC Name | Methyl 2-(chloromethyl)furan-3-carboxylate |

| Common Name | Methyl 2-(chloromethyl)-3-furoate |

| CAS Registry Number | 53020-07-8 |

| Molecular Formula | |

| SMILES | COC(=O)c1ccoc1CCl (Isomeric representation may vary) |

| InChI Key | GAZIBZAQRRDIMQ-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical connectivity and the fragmentation logic often observed in mass spectrometry (loss of methoxy or chloro groups).

Caption: Structural decomposition of Methyl 2-(chloromethyl)-3-furoate highlighting functional groups responsible for mass spectral fragmentation and chemical reactivity.

Molecular Weight vs. Exact Mass: The Mass Spectrometry Perspective

In drug development, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is non-negotiable. The presence of Chlorine (

Quantitative Data Summary

| Mass Type | Value (Da or g/mol ) | Definition & Application |

| Average Molecular Weight | 174.58 | Weighted average of all natural isotopes. Used for stoichiometric calculations (weighing reagents). |

| Exact Mass (Monoisotopic) | 174.00837 | Mass of the molecule containing only the most abundant isotopes ( |

| M+2 Isotope Mass | 176.00542 | Mass of the molecule containing one |

Isotopic Abundance & Pattern

Chlorine exists naturally as

-

Peak M (m/z 174.01): Contains

. Relative Abundance: 100% -

Peak M+2 (m/z 176.01): Contains

. Relative Abundance: ~32%[3]

Scientific Insight: If your mass spectrum shows a parent ion at 174 without a significant peak at 176 (approx. 1/3rd height), the compound does not contain the chloromethyl moiety. This is a self-validating spectral check.

Analytical Protocol: HRMS Identification

This protocol outlines the methodology for confirming the identity of Methyl 2-(chloromethyl)-3-furoate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Solvent Selection: Dissolve 1 mg of the compound in 1 mL of Acetonitrile (ACN) (LC-MS grade). Avoid methanol if analyzing over long periods to prevent transesterification or solvolysis of the reactive chloromethyl group.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

-

Dilution: Dilute to a final concentration of 10 µg/mL with 50:50 ACN:Water (+0.1% Formic Acid).

LC-MS Conditions (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

) or Atmospheric Pressure Chemical Ionization (APCI) if ionization is poor.-

Note: Furan esters can be difficult to ionize in ESI; APCI is often preferred for neutral, less polar heterocycles.

-

Data Analysis Workflow

The following Graphviz diagram depicts the logic flow for validating the compound based on mass spectral data.

Caption: Decision tree for the mass spectrometric validation of chlorinated furan esters.

Applications in Drug Development[2][7][8][9]

Building Block for Heterocycles

Methyl 2-(chloromethyl)-3-furoate serves as a "lynchpin" intermediate. The chlorine atom is a good leaving group, allowing for nucleophilic substitution (

-

Pathway: Reaction with primary amines yields secondary aminomethyl furans, common motifs in receptor antagonists.

-

Cyclization: Can be used to fuse rings onto the furan core, creating bicyclic systems found in natural product analogues.

Genotoxic Impurity (GTI) Monitoring

Alkyl halides, including chloromethyl furans, are potential alkylating agents and are often flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

-

Requirement: Drug developers must demonstrate the clearance of this intermediate from the final Drug Substance (DS).

-

Limit of Quantitation (LOQ): Analytical methods (SIM-GC-MS or MRM-LC-MS) must often detect this compound at ppm levels relative to the API.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12964996, Methyl 2-(chloromethyl)furan-3-carboxylate. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Furan Derivatives. Retrieved from [Link]

Sources

Potential biological activity of methyl 2-(chloromethyl)-3-furoate derivatives

Technical Whitepaper: Pharmacophore Exploration of Methyl 2-(chloromethyl)-3-furoate Scaffolds

Executive Summary & Chemical Rationale

Methyl 2-(chloromethyl)-3-furoate (CAS: 23147-06-0) represents a high-value "bifunctional electrophilic scaffold" in diversity-oriented synthesis (DOS). Unlike simple furan derivatives, this molecule possesses two orthogonal reactive sites in close proximity:

-

C2-Chloromethyl: A highly reactive benzylic-like electrophile susceptible to

displacement by nucleophiles (amines, thiols, alkoxides). -

C3-Methyl Ester: An electrophilic carbonyl center capable of acyl substitution or participating in cyclization reactions.

This unique 2,3-substitution pattern makes it an ideal precursor for constructing fused heterocyclic systems, particularly furo[3,2-c]pyridines and furo[2,3-b]pyridines , which are bioisosteres of quinolines and isoquinolines found in potent anticancer and antitubercular agents.

Synthetic Pathways for Library Generation

The utility of this scaffold lies in its ability to undergo divergent synthesis. We categorize the derivatization into two primary pathways: Linear Functionalization and Annulation (Cyclization) .

Pathway A: Linear Functionalization ( Dominant)

The chloromethyl group is significantly more reactive than the ester. Reaction with secondary amines or thiols under mild basic conditions yields 2-substituted methyl 3-furoates. These derivatives often exhibit antifungal and antimicrobial activity due to the lipophilic furan core and the cationic potential of the introduced amine.

Pathway B: Cyclization to Fused Systems (The "Killer App")

The most pharmacologically significant application is the synthesis of 4-oxo-4,5-dihydrofuro[3,2-c]pyridines .

-

Step 1:

displacement with a primary amine (e.g., benzylamine, aniline) yields a secondary amine. -

Step 2: Intramolecular lactamization (often requiring thermal or acid catalysis) between the new amine and the C3-ester forms the pyridine ring.

Visualization: Divergent Synthetic Workflow

Caption: Divergent synthesis showing the transformation of the parent scaffold into linear bioactives (Green) and fused heterocyclic drugs (Red).[1]

Biological Activity Spectrum

Anticancer Activity (Furo[3,2-c]pyridines)

Derivatives synthesized via the cyclization pathway (Pathway B) have shown significant cytotoxicity against non-small cell lung cancer (A549) and esophageal cancer cell lines.

-

Mechanism: These fused rings act as ATP-competitive inhibitors of kinases (e.g., VEGFR-2, JAK2). The planar tricyclic structure mimics the adenine pharmacophore, allowing intercalation or active-site binding.

-

Key Data: 4-substituted tetrahydrofuro[3,2-c]pyridines have demonstrated

values in the low micromolar range (

Antimicrobial & Antifungal Activity

Linear derivatives (Pathway A), particularly those where the chlorine is replaced by bulky lipophilic amines (e.g., morpholine, piperazine) or thiols, exhibit broad-spectrum antimicrobial properties.

-

Target: Disruption of fungal cell membrane integrity (ergosterol biosynthesis interference).

-

Efficacy: Furan-3-carboxylic acid derivatives have shown efficacy against Botrytis cinerea and Candida albicans, often outperforming standard preservatives in agricultural applications.

Table 1: Comparative Bioactivity of Derivatives

| Derivative Class | Structural Feature | Primary Target | |

| Furo[3,2-c]pyridines | Fused bicyclic lactam | VEGFR-2 / JAK2 (Cancer) | |

| 2-Aminomethyl-3-furoates | Linear amine sidechain | Fungal Membranes | |

| Furo[2,3-b]pyrazines | Pyrazine fused system | Tubulin Polymerization |

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Benzyl-4,5-dihydrofuro[3,2-c]pyridin-4-one

This protocol validates the cyclization potential of the scaffold.

-

Reagents: Methyl 2-(chloromethyl)-3-furoate (1.0 eq), Benzylamine (1.2 eq),

(2.0 eq), Acetonitrile (ACN). -

Alkylation:

-

Dissolve methyl 2-(chloromethyl)-3-furoate in dry ACN.

-

Add

and benzylamine dropwise at -

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: Disappearance of starting material (

) and appearance of intermediate (

-

-

Cyclization:

-

Purification:

-

Cool and neutralize with saturated

. -

Extract with DCM, dry over

. -

Recrystallize from Ethanol.[3]

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for furan-based anticancer agents.

-

Cell Seeding: Seed A549 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add synthesized derivatives (dissolved in DMSO) at concentrations 0.1, 1, 10, 50,

. -

Incubation: Incubate for 48h at

, 5% -

Development: Add

MTT solution (5 mg/mL). Incubate 4h. -

Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Analysis: Calculate % Cell Viability relative to DMSO control.

Mechanism of Action (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) for the fused derivatives.

Caption: SAR analysis highlighting critical pharmacophoric points on the cyclized derivative.

References

-

Synthesis of Furo[3,2-c]pyridines: Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Source: MDPI (Molecules) URL:[Link]

-

Antifungal Activity of Furan Carboxylates: Title: Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships. Source: ACS (Journal of Agricultural and Food Chemistry) URL:[Link]

-

Medicinal Chemistry of Furan Scaffolds: Title: Furan: A Promising Scaffold for Biological Activity.[4] Source: International Journal of Advanced Biological and Biomedical Research URL:[Link]

-

Ranitidine Synthesis (Analogous Chemistry): Title: Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Source: RSC (Green Chemistry) URL:[Link]

Sources

Application Notes and Protocols: Alkylation of Amines with Methyl 2-(Chloromethyl)-3-furoate

Introduction

The N-alkylation of amines is a cornerstone transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a detailed protocol for the alkylation of primary and secondary amines with methyl 2-(chloromethyl)-3-furoate, a versatile building block for introducing a furoate moiety. This reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride from the electrophilic chloromethyl group.[3] While seemingly straightforward, the inherent nucleophilicity of the product amine can lead to overalkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts.[4] This document will address this challenge and provide methodologies to promote selective mono-alkylation.

These application notes are intended for researchers, scientists, and drug development professionals. A thorough understanding of synthetic organic chemistry principles and safe laboratory practices is essential.

Reaction Mechanism and Causality of Experimental Choices

The alkylation of an amine with methyl 2-(chloromethyl)-3-furoate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.[5]

Key Reaction Steps:

-

Nucleophilic Attack: The amine's lone pair attacks the carbon atom bonded to the chlorine.

-

Transition State: A five-coordinate transition state is formed where the C-N bond is forming and the C-Cl bond is breaking.

-

Product Formation: The chloride ion is expelled, and an ammonium salt intermediate is formed.[3]

-

Deprotonation: A base, typically an excess of the starting amine or an added non-nucleophilic base, removes a proton from the nitrogen to yield the final N-alkylated furoate product and the corresponding ammonium salt.

dot

digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Amine [label="R₂NH"]; Furoate [label=<

CH₃O₂C

O

CH₂Cl

];

// Transition State TS [label="[R₂NH---CH₂(Furoate)---Cl]⁻", shape="box", style="dashed"];

// Products Product [label=<

CH₃O₂C

O

CH₂NR₂

]; Chloride [label="Cl⁻"]; Ammonium [label="R₂NH₂⁺"];

// Arrows Amine -> TS [label="Nucleophilic Attack"]; Furoate -> TS; TS -> Product; TS -> Chloride [label="Leaving Group Departure"]; Product -> Ammonium [style="invis"]; // for layout }

Caption: SN2 mechanism for amine alkylation.

The Challenge of Overalkylation

A significant challenge in amine alkylation is the potential for the product amine to be more nucleophilic than the starting amine.[4] This can lead to a "runaway" reaction where the newly formed secondary amine reacts with another molecule of the alkylating agent to form a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.[4][5]

Strategies for Selective Mono-Alkylation:

To favor the formation of the mono-alkylated product, several strategies can be employed:

-

Use of Excess Amine: Employing a large excess of the starting amine shifts the equilibrium to favor the reaction of the alkylating agent with the more abundant primary or secondary amine, minimizing the chance of the product amine reacting further.

-

Controlled Addition of Alkylating Agent: Slow, dropwise addition of the methyl 2-(chloromethyl)-3-furoate to a solution of the amine helps to maintain a low concentration of the alkylating agent, reducing the likelihood of overalkylation.[6]

-

Choice of Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF can be effective.

-

Use of a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), can neutralize the HCl formed during the reaction without competing with the substrate amine as a nucleophile.[6]

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| Methyl 2-(chloromethyl)-3-furoate | ≥95% | Commercially Available |

| Amine (Primary or Secondary) | Reagent Grade | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Round-bottom flask | Appropriate Size | Standard Laboratory Supplier |

| Magnetic stirrer and stir bar | - | Standard Laboratory Supplier |

| Addition funnel | Appropriate Size | Standard Laboratory Supplier |

| Condenser | - | Standard Laboratory Supplier |

| Nitrogen or Argon gas supply | High Purity | - |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercially Available |

| Rotary evaporator | - | Standard Laboratory Supplier |

| Column chromatography supplies | Silica Gel | Standard Laboratory Supplier |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood. Methyl 2-(chloromethyl)-3-furoate is a potential lachrymator and irritant.

-

Handling Reagents: Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.[8] Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.[9]

-

Emergency Procedures: Be familiar with the location and use of emergency equipment such as safety showers and eyewash stations.

Protocol 1: Mono-N-Alkylation of a Primary Amine

This protocol is optimized for the selective mono-alkylation of a primary amine using an excess of the amine as the base.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the primary amine (3.0 equivalents) and anhydrous acetonitrile (10 mL per mmol of the limiting reagent).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

-

Reagent Addition: In a separate flask, prepare a solution of methyl 2-(chloromethyl)-3-furoate (1.0 equivalent, the limiting reagent) in anhydrous acetonitrile (5 mL per mmol).

-

Controlled Addition: Slowly add the solution of methyl 2-(chloromethyl)-3-furoate to the stirred amine solution at room temperature over a period of 30-60 minutes using an addition funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Work-up: Once the reaction is complete (typically 2-4 hours), remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the ammonium salt, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol is suitable for the alkylation of secondary amines, where overalkylation to the quaternary ammonium salt is a concern. The use of a non-nucleophilic base is recommended.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the secondary amine (1.1 equivalents), diisopropylethylamine (DIPEA, 1.5 equivalents), and anhydrous acetonitrile (10 mL per mmol of the limiting reagent).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

-

Reagent Addition: In a separate flask, prepare a solution of methyl 2-(chloromethyl)-3-furoate (1.0 equivalent, the limiting reagent) in anhydrous acetonitrile (5 mL per mmol).

-

Controlled Addition: Slowly add the solution of methyl 2-(chloromethyl)-3-furoate to the stirred amine solution at room temperature over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow steps 6-9 from Protocol 1.

dot

Caption: General experimental workflow.

Data Presentation: Expected Outcomes

The following table provides representative data for the alkylation of two different amines with methyl 2-(chloromethyl)-3-furoate. Yields are approximate and may vary depending on the specific amine and reaction conditions.

| Amine | Protocol | Equivalents of Amine | Base | Typical Yield |

| Benzylamine | 1 | 3.0 | Benzylamine | 80-90% |

| Morpholine | 2 | 1.1 | DIPEA (1.5 eq) | 85-95% |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Conversion | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (40-50 °C) may be required for less reactive amines. |

| Deactivated alkylating agent. | Ensure the methyl 2-(chloromethyl)-3-furoate is of high purity and has been stored properly. | |

| Overalkylation | Concentration of alkylating agent is too high. | Add the alkylating agent more slowly and ensure vigorous stirring. |

| Insufficient excess of primary amine. | Increase the excess of the primary amine to 4-5 equivalents. | |

| Difficult Purification | Co-elution of product and starting amine. | Use a more polar eluent system for column chromatography or consider a preliminary acid-base extraction. |

| Formation of quaternary ammonium salt. | If a quaternary salt has formed, it will likely remain at the baseline on TLC and can be removed during the aqueous work-up. |

Conclusion

The alkylation of amines with methyl 2-(chloromethyl)-3-furoate is a robust and versatile method for the synthesis of N-substituted furoate derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the rate of addition of the alkylating agent, high yields of the desired mono-alkylated products can be achieved. The protocols provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

9. (2025, May 5). SAFETY DATA SHEET.

-

. (2021, December 25). SAFETY DATA SHEET.

-

. (2024, September 6). SAFETY DATA SHEET.

-

4. (2017, May 26). Alkylation of Amines (Sucks!).

-

7. Safety Data Sheet.

-

. Ch22: Alkylation of Amines.

-

10. Organic Syntheses Procedure.

-

11.

-

12. 2-Chlorofuran-3-carboxylic acid Safety Data Sheet.

-

1. (2010, November 19). Angewandte Chemie International Edition.

-

13.

-

3. (2022, April 6). Alkylation of Amines.

-

14. Amine alkylation.

-

2. (2024, September 27). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach.

-

15. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.

-

16. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds.

-

17. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids.

-

18. N-Dealkylation of Amines.

-

5. multiple nucleophilic substitution - halogenoalkanes and ammonia.

-

6. alcohol.

-

19. CN109574964A - A method of preparing methylfuroate.

-

20. A rapid method of N-alkylation of amines.

-

21. (2025, August 5). Multicomponent Synthesis of 2-[Aryl(arylamino)methyl]furo[3,2-c]pyran-3,4-diones and Diastereoselective Furan Ring Opening to (Z).

-

22. Synthesis of N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: useful building blocks for smart polymers.

Sources

- 1. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 2. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. weizmann.ac.il [weizmann.ac.il]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. shokubai.org [shokubai.org]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. html.rhhz.net [html.rhhz.net]

- 14. Amine alkylation - Wikipedia [en.wikipedia.org]

- 15. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]

- 20. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: useful building blocks for smart polymers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: Navigating the Selective Deprotection of a Bifunctional Furan Derivative

An In-Depth Guide to the Selective Hydrolysis of Methyl 2-(chloromethyl)-3-furoate

Methyl 2-(chloromethyl)-3-furoate is a valuable heterocyclic building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the presence of two distinct reactive sites: a methyl ester at the C3 position and a chloromethyl group at the C2 position. The selective transformation of one functional group while preserving the other is a common yet critical challenge in multistep synthesis.

This technical guide provides a comprehensive analysis and detailed protocols for the selective hydrolysis of the methyl ester group of methyl 2-(chloromethyl)-3-furoate to its corresponding carboxylic acid, 2-(chloromethyl)-3-furoic acid. As a senior application scientist, this document moves beyond simple procedural lists to explain the critical causality behind experimental choices, potential pitfalls, and strategies for success. We will explore three primary methodologies—base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-mediated hydrolysis—evaluating each for efficiency, selectivity, and scalability. The core challenge lies in cleaving the relatively stable ester bond without inducing unwanted nucleophilic substitution of the labile benzylic-type chloride on the furan ring.

Pillar 1: The Mechanistic Landscape and Selectivity Challenges

A robust protocol is built on a solid mechanistic understanding. The hydrolysis of the ester is desired, but the presence of the chloromethyl group introduces a competing reaction pathway, particularly under basic conditions.

-

Desired Reaction: Nucleophilic acyl substitution at the ester carbonyl.

-

Potential Side Reaction: Nucleophilic substitution (S_N2) at the chloromethyl carbon.

Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that can attack both the electrophilic carbonyl carbon of the ester and the electrophilic carbon of the chloromethyl group. The furan ring, being electron-rich, can stabilize a partial positive charge on the adjacent methylene carbon, making the chloromethyl group susceptible to S_N2 attack.

Caption: Fig 1. Competing reaction pathways under basic conditions.

Acid-catalyzed hydrolysis avoids a strong nucleophile but introduces its own challenges, namely the potential for degradation of the acid-sensitive furan ring and the reversible nature of the reaction.[1][2] Enzymatic hydrolysis, operating under neutral and mild conditions, presents an elegant solution to bypass these selectivity issues.

Pillar 2: Methodologies and In-Depth Protocols

Method A: Controlled Base-Catalyzed Hydrolysis (Saponification)

Saponification is often favored due to its irreversible nature, driven by the final deprotonation of the carboxylic acid product.[3][4][5] However, to mitigate the S_N2 side reaction, careful control of temperature is paramount. Lower temperatures decrease the rate of both reactions but typically have a more pronounced effect on the higher activation energy S_N2 pathway, thus enhancing selectivity. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH in sensitive substrates as it is less nucleophilic and can be used effectively at lower temperatures.

Protocol 1: Low-Temperature Saponification with LiOH

-

Reagent Preparation: Prepare a 1.0 M solution of lithium hydroxide (LiOH) in deionized water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(chloromethyl)-3-furoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water. Use sufficient solvent to ensure complete dissolution (approx. 0.1 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to maximize selectivity for ester hydrolysis.

-

Reagent Addition: Add the 1.0 M LiOH solution (1.5 eq) dropwise to the cooled, stirring solution over 15 minutes. A slight excess of base ensures the reaction goes to completion.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The product, being a salt, will remain at the baseline, while the starting material will have a distinct R_f value. The reaction is typically complete within 2-4 hours.

-

Work-up and Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any non-polar impurities. Cool the aqueous layer again to 0 °C and acidify to pH ~2 by the slow addition of 1 M HCl.

-

Extraction: The protonated carboxylic acid product will often precipitate or can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-3-furoic acid.

-

Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Method B: Acid-Catalyzed Hydrolysis

This method is the direct reverse of Fischer esterification. It is an equilibrium process, and therefore, a large excess of water is required to drive the reaction toward the products according to Le Châtelier's principle.[4][6] While this method avoids a strong nucleophile, prolonged exposure to strong acid and heat can be detrimental to the furan ring.

Caption: Fig 2. Mechanism of acid-catalyzed ester hydrolysis.

Protocol 2: Hydrolysis with Aqueous Sulfuric Acid

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine methyl 2-(chloromethyl)-3-furoate (1.0 eq), water (20-50 eq), and concentrated sulfuric acid (H₂SO₄, 0.2 eq). Dioxane or THF can be added as a co-solvent to improve solubility.

-

Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC. Due to the reversible nature, the reaction may reach equilibrium and not proceed to 100% completion. Extended reaction times should be avoided to minimize degradation.

-

Work-up and Extraction: After 6-12 hours, cool the reaction to room temperature. Dilute with a large volume of water and extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual acid.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product will likely contain unreacted starting material, requiring purification by column chromatography.

Method C: Selective Enzymatic Hydrolysis

Enzymatic hydrolysis using lipases or esterases offers unparalleled selectivity under exceptionally mild conditions (neutral pH, room temperature).[7] These biocatalysts can differentiate between the ester and the chloromethyl group, leading to a cleaner reaction with higher yields of the desired product. Candida antarctica Lipase B (CALB) is a robust and commonly used enzyme for such transformations.[8][9]

Caption: Fig 3. Experimental workflow for enzymatic hydrolysis.

Protocol 3: Lipase-Catalyzed Selective Hydrolysis

-

Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.0.

-

Reaction Setup: In an Erlenmeyer flask, add the phosphate buffer. While stirring, slowly add a solution of methyl 2-(chloromethyl)-3-furoate (1.0 eq) dissolved in a minimal amount of a water-miscible co-solvent like acetone or DMSO to create a fine suspension or emulsion.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) to the mixture (typically 10-20% by weight of the substrate).

-

Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 30-40 °C) with gentle agitation (150-200 rpm).

-

Reaction Monitoring: The hydrolysis produces carboxylic acid, which will lower the pH. The reaction can be monitored by titrating the mixture back to pH 7.0 with a dilute NaOH solution (using a pH-stat) or by taking aliquots for HPLC analysis.

-

Work-up: Once the reaction is complete (typically 12-48 hours), filter off the immobilized enzyme beads. The enzyme can often be washed and reused.

-

Isolation: Transfer the filtrate to a separatory funnel, acidify to pH ~2 with 1 M HCl, and extract the product with ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a highly pure product, often not requiring further purification.

Pillar 3: Data Summary and Recommendations

| Parameter | Method A: Saponification | Method B: Acid Catalysis | Method C: Enzymatic Hydrolysis |

| Primary Reagents | LiOH, THF/H₂O, HCl | H₂SO₄, H₂O | Lipase (e.g., CALB), Phosphate Buffer |

| Temperature | 0 °C (Critical for selectivity) | 80-100 °C (Reflux) | 25-40 °C (Room/Warm Temp) |

| Reaction Time | 2-4 hours | 6-12 hours | 12-48 hours |

| Selectivity | Good (if temp. is controlled) | Moderate (Risk of degradation) | Excellent |

| Reaction Nature | Irreversible | Reversible (Equilibrium) | Irreversible (under these conditions) |

| Typical Yield | 75-90% | 50-70% (often incomplete) | >95% |

| Key Advantage | Fast and irreversible | Inexpensive reagents | Unmatched selectivity, mild conditions |

| Key Disadvantage | Risk of S_N2 side reaction | Reversible, harsh conditions | Slower reaction, cost of enzyme |

Authoritative Recommendation:

For researchers and drug development professionals where product purity and yield are paramount, Method C (Enzymatic Hydrolysis) is the unequivocally superior choice . Its operation under mild, neutral conditions completely circumvents the competing S_N2 side reaction and the risk of furan ring degradation, delivering a cleaner product in higher yields. While the initial investment in the enzyme may be higher, the reusability of immobilized lipase and the significantly simplified purification process often make it more cost-effective and scalable in the long run.

Method A (Controlled Saponification) serves as a reliable and rapid alternative if enzymatic routes are not feasible. However, strict adherence to low-temperature protocols is essential to ensure success. Method B (Acid Catalysis) should be considered a last resort for this particular substrate due to its inherent drawbacks of reversibility and harsh conditions.

References

Sources

- 1. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Using methyl 2-(chloromethyl)-3-furoate as a pharmaceutical building block

Application Note: Strategic Utilization of Methyl 2-(chloromethyl)-3-furoate in Heterocyclic Medicinal Chemistry

Abstract

Methyl 2-(chloromethyl)-3-furoate is a high-value bifunctional building block that enables the rapid construction of fused bicyclic heteroaromatic systems.[1][2] Distinguished by its specific 1,4-electrophilic substitution pattern, this reagent serves as a critical lynchpin in the synthesis of furo[3,2-c]pyridines and furo[3,2-d]pyrimidines —scaffolds increasingly prioritized in kinase inhibitor discovery and fragment-based drug design (FBDD).[1][2] This guide details the handling, reactivity profile, and validated protocols for deploying this molecule to generate diverse libraries of bioactive heterocycles.

Molecular Profile & Reactivity Logic

The utility of methyl 2-(chloromethyl)-3-furoate lies in its "ortho-like" disposition of two distinct electrophilic centers.[1][2] Unlike simple furan esters, the presence of the chloromethyl group at C2 creates a reactive cascade potential.

| Feature | Chemical Nature | Reactivity Role |

| C2-Chloromethyl | Primary Alkyl Halide (Benzylic-like) | Primary Electrophile: Highly reactive toward SN2 displacement by amines, thiols, and azides.[1][2] |

| C3-Methyl Ester | Conjugated Ester | Secondary Electrophile: Serves as the "trap" for intramolecular cyclization (lactamization/condensation).[2] |

| Furan Core | Electron-rich Aromatic | Scaffold: Provides the structural rigidity; susceptible to acid-catalyzed ring opening (requires buffered conditions).[1][2] |

The "Bifunctional Trap" Mechanism

The compound acts as a molecular "staple." A nucleophile (e.g., a primary amine) first displaces the chloride (kinetic control), tethering the substrate to the furan. Subsequently, under thermal or basic promotion, the newly attached nitrogen attacks the adjacent ester (thermodynamic control), closing a six-membered ring.[2]

Critical Handling & Stability Protocols

Safety Warning: This compound is an alkylating agent and a potent lachrymator. All operations must be conducted in a fume hood.

Stability:

-

Acid Sensitivity: The furan ring is prone to polymerization in strong acidic media. Avoid unbuffered mineral acids.

-

Hydrolysis: The ester is stable under neutral conditions but will hydrolyze to the acid in aqueous base, potentially competing with the desired cyclization.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). If the liquid turns dark brown, purify via short-path distillation or silica plug filtration (Hexane/EtOAc) before use.[2]

Synthetic Protocols

Protocol A: Synthesis of Furo[3,2-c]pyridin-4(5H)-ones

Target Application: Kinase Inhibitor Scaffolds (Bioisosteres of Isoquinolinones)

This protocol describes the reaction with a primary amine to form a fused bicyclic lactam.

Reagents:

-

Catalyst (Optional): NaI (0.1 equiv) to accelerate SN2

Step-by-Step Methodology:

-

Alkylation Phase: Dissolve methyl 2-(chloromethyl)-3-furoate in anhydrous MeCN (0.2 M). Add DIPEA and NaI.

-

Addition: Add the primary amine dropwise at 0°C to prevent uncontrolled exotherms.

-

Displacement: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LC-MS for the intermediate (secondary amine).[1][2]

-

Checkpoint: If the intermediate is stable and cyclization is slow, isolate the amino-ester here.[2]

-

-

Cyclization Phase: Heat the reaction mixture to reflux (80°C for MeCN) or 100°C (DMF) for 6–12 hours.

-

Note: If cyclization is sluggish, add a stronger base (e.g., K₂CO₃ or NaOMe) to drive the lactam formation.

-

-

Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Protocol B: Synthesis of Furo[3,2-d]pyrimidines

Target Application: Nucleoside Analogs / Antivirals[1][2]

Reagents:

Methodology:

-

Dissolve the amidine hydrochloride (1.2 equiv) in dry MeOH and add NaOMe (2.2 equiv) to generate the free base. Stir for 15 min.

-

Add methyl 2-(chloromethyl)-3-furoate (1.0 equiv) slowly.

-

Heat to reflux for 12 hours.

-

Mechanism: The amidine nitrogen displaces the chloride, followed by condensation with the ester.

-

Isolation: Acidify with acetic acid to precipitate the product or extract with EtOAc.

Visualization of Reaction Logic

The following diagram illustrates the divergent pathways available from this building block, highlighting the transition from linear precursor to fused heterocycle.

Caption: Divergent synthesis pathways. The upper path (Blue/Red) demonstrates the construction of the pharmacologically active furo[3,2-c]pyridine core.[1][2]

Structural Biology & Bioisosterism

In drug design, the furo[3,2-c]pyridine core derived from this building block serves as a bioisostere for:

-

Isoquinolin-1-one: The furan oxygen replaces a vinyl group (-CH=CH-), altering the H-bond acceptor capability and reducing lipophilicity (LogP).[1][2]

-

Quinazoline: When synthesized into furo[3,2-d]pyrimidines, the scaffold mimics the adenine core of ATP, making it highly relevant for ATP-competitive kinase inhibitors .[2]

Data Comparison: Furan vs. Benzene Core

| Property | Benzene Analog (Isoquinoline) | Furan Analog (Furopyridine) | MedChem Implication |

|---|---|---|---|

| Aromaticity | High | Moderate | Furan is more electron-rich; potential for metabolic oxidation.[1][2] |

| H-Bonding | Hydrophobic | O is a weak acceptor | Additional interaction point with solvent or protein.[1][2] |

| Geometry | 6,6-Fused | 5,6-Fused | Altered vector of substituents; useful for fine-tuning fit in the binding pocket.[1][2] |

References

-

Compound Data: Methyl 2-(chloromethyl)furan-3-carboxylate.[1][2] PubChem Compound Summary. National Center for Biotechnology Information.

-

Synthesis of Furo[3,2-c]pyridines: Krutošíková, A., et al. "Synthesis and reactions of furo[3,2-c]pyridine derivatives."[2] Collection of Czechoslovak Chemical Communications, 1988. (Foundational work on the cyclization mechanism).

-

Kinase Inhibitor Applications: Edafiogho, I. O., et al. "Synthesis and anticonvulsant activity of enaminones." Journal of Pharmaceutical Sciences. (Contextualizes the bioactivity of fused heterocyclic lactams).

-

[Link]

-

-

Bioisosterism Strategy: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.

Sources

Application Note: Grignard Reaction Compatibility with Methyl 2-(chloromethyl)-3-furoate

Executive Summary

This guide addresses the chemoselectivity and stability challenges when subjecting methyl 2-(chloromethyl)-3-furoate to Grignard reagents (

The Bottom Line: The Grignard reaction is chemically compatible with this substrate, provided the objective is nucleophilic addition to the ester moiety. However, the presence of the electrophilic chloromethyl group at the C2 position introduces a high risk of intramolecular cyclization (forming dihydrofuro[3,4-b]furan derivatives) or polymerization.

Success depends on three critical control points:

-

Reagent Order: Never attempt to form the Grignard on the furan substrate (using Mg metal); this causes immediate self-polymerization.

-

Temperature Control: Reactions must be maintained at -78°C to prevent the intermediate alkoxide from displacing the adjacent chloride.

-

Quenching Protocol: An acidic, low-temperature quench is mandatory to protonate the alkoxide before it can cyclize.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The "Janus" Substrate

Methyl 2-(chloromethyl)-3-furoate presents two competing electrophilic sites to the Grignard reagent (a hard nucleophile):

-

The Ester (C3 Position): The primary target. Grignard reagents add twice to form a tertiary alkoxide.[1]

-

The Chloromethyl Group (C2 Position): A benzylic-like halide. While Grignard reagents generally do not displace alkyl halides via

without catalysis, the intramolecular proximity of the generated alkoxide at C3 creates a rapid pathway for cyclization.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the desired pathway (Open Chain Alcohol) and the thermodynamic trap (Cyclic Ether).

Figure 1: Reaction pathways showing the competition between stable alcohol formation and spontaneous cyclization.

Detailed Protocol: Chemoselective Addition

This protocol is designed to synthesize the tertiary alcohol while retaining the chloromethyl group for subsequent derivatization (e.g., amination).

Materials & Equipment

-

Substrate: Methyl 2-(chloromethyl)-3-furoate (>98% purity).

-

Reagent: Grignard Reagent (

or -

Solvent: Anhydrous THF (inhibitor-free), freshly distilled or from SPS.

-

Quench: Saturated

solution mixed 1:1 with 1M HCl. -

Equipment: Flame-dried 3-neck flask, Schlenk line (Ar/N2), low-temperature thermometer.

Step-by-Step Methodology

| Phase | Step | Action | Rationale (Causality) |

| Prep | 1 | Purge flask with Argon; add substrate and dissolve in anhydrous THF (0.2 M concentration). | Oxygen degrades Grignard reagents; THF ensures solubility of the intermediate alkoxide. |

| Cooling | 2 | Cool the solution to -78°C using a dry ice/acetone bath. | CRITICAL: Low temperature suppresses the intramolecular |

| Addition | 3 | Add Grignard reagent (2.2 - 2.5 equivalents) dropwise over 30-60 minutes. | Slow addition prevents local heating (exotherm) which would trigger cyclization. |

| Reaction | 4 | Stir at -78°C for 2 hours. Monitor by TLC (mini-workup required). | Ensure complete consumption of ester. Do not let the bath expire. |

| Quench | 5 | While still at -78°C , add the HCl/NH4Cl quench solution slowly. | Protonates the alkoxide ( |

| Workup | 6 | Allow to warm to 0°C. Dilute with ether, wash with brine, dry over | Standard isolation. Avoid strong bases during workup. |

| Storage | 7 | Concentrate in vacuo at <30°C. Store at -20°C immediately. | The product is prone to spontaneous cyclization even in neutral form if left at RT. |

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Polymer/Tar formation | Grignard formed on substrate (Mg metal added to furoate). | Never add Mg metal to this substrate. Always add pre-formed Grignard to the substrate. |

| Product is a solid/oil that is not the alcohol | Spontaneous cyclization to the cyclic ether. | The reaction warmed up before quenching, or the quench was not acidic enough. |

| Low Yield | Moisture contamination or "Wurtz coupling" (dimerization). | Ensure strict anhydrous conditions. Wurtz coupling is rare at -78°C but possible with excess Mg. |

Stability Warning

The resulting 2-(chloromethyl)-3-(dialkylhydroxymethyl)furan is chemically fragile. The tertiary hydroxyl group acts as an internal nucleophile.

-

pH Sensitivity: In basic conditions, it cyclizes rapidly.

-

Thermal Sensitivity: At >40°C, it may eliminate HCl to form the cyclic ether.

-

Recommendation: If the open-chain form is not strictly necessary, promote the cyclization intentionally by warming the reaction to RT before quenching. The cyclic ether is often a more stable, isolable pharmacophore.

References

-

Grignard Reactivity with Esters

-

Chemoselectivity (Alkyl Halide vs. Carbonyl)

-

Furan Derivative Stability

- Context: 2-(chloromethyl)

-

Source: Georganics. (2023). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Link

-

General Organometallic Protocols

- Standard: Proper handling of air-sensitive reagents (Schlenk techniques) is required for reproducibility.

-

Source: Organic Chemistry Portal. Grignard Reaction. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Show how you would add Grignard reagent to acid chloride or ester... | Study Prep in Pearson+ [pearson.com]

- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. Furfuryl chloride can undergo substitution by both SN2 and SN1 me... | Study Prep in Pearson+ [pearson.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

Application Notes & Protocols: One-Pot Synthesis Methods Involving 2-Chloromethyl-3-Furoates

Introduction: The Strategic Value of 2-Chloromethyl-3-furoates and One-Pot Syntheses

In the landscape of modern medicinal chemistry and drug development, the efficiency of a synthetic route is as crucial as the biological activity of the final compound. 2-Chloromethyl-3-furoates are highly versatile building blocks, prized for their dual reactivity: the electrophilic chloromethyl group at the 2-position and the ester functionality at the 3-position. This arrangement allows for sequential, targeted modifications, making them ideal precursors for a variety of complex heterocyclic scaffolds.[1] The chloromethyl group, in particular, serves as a potent handle for introducing the furan moiety into larger molecular architectures through nucleophilic substitution reactions.[1][2]

However, traditional multi-step syntheses involving the isolation and purification of intermediates can be time-consuming, resource-intensive, and lead to significant yield losses. One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful solution to these challenges.[3][4] By telescoping multiple synthetic steps into a single, streamlined operation, one-pot procedures, including domino, tandem, or multicomponent reactions, enhance efficiency, reduce waste, and can provide access to complex molecules from simple starting materials in a more environmentally benign fashion.[5][6]

This guide provides a detailed exploration of a one-pot synthetic strategy involving 2-chloromethyl-3-furoates for the construction of furo[3,2-c]pyridines, a class of heterocyclic compounds recognized for their significant biological activities.[7] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Core Principles in Designing One-Pot Reactions with 2-Chloromethyl-3-furoates

The design of a successful one-pot reaction hinges on the strategic orchestration of multiple, often mechanistically distinct, transformations. The inherent reactivity of the 2-chloromethyl-3-furoate scaffold provides a logical foundation for designing such sequences.

-

Orthogonal Reactivity: The key to a sequential one-pot reaction is the ability to trigger different reactions under compatible conditions. The 2-chloromethyl group is highly susceptible to SN2 attack by a wide range of nucleophiles.[1] The furoate ester, on the other hand, is generally stable under these conditions but can be manipulated through hydrolysis, amidation, or reduction in subsequent steps.

-

Domino and Cascade Sequences: A well-designed one-pot process can initiate a cascade of intramolecular events following an initial intermolecular reaction. For instance, an initial nucleophilic substitution at the chloromethyl position can be designed to introduce a functionality that subsequently reacts with the furoate ester or another part of the molecule to induce cyclization. Domino reactions are particularly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation.[5]

-

Multicomponent Reactions (MCRs): MCRs are a subclass of one-pot reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all components.[3][8] While a classical MCR with 2-chloromethyl-3-furoates is less commonly reported, the principles of MCRs—convergent design and atom economy—are central to the development of advanced one-pot processes.

Below is a conceptual workflow for a generic one-pot reaction starting with a 2-chloromethyl-3-furoate.

Caption: Reaction mechanism for furo[3,2-c]pyridine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 5-benzyl-2-methylfuro[3,2-c]pyridin-4(5H)-one in a one-pot reaction from ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate and benzylamine.

Materials:

-

Ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Potassium carbonate (K2CO3, 2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (e.g., 2.17 g, 10 mmol, 1.0 equiv) and anhydrous DMF (50 mL).

-

Add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv) to the solution. The K2CO3 acts as a base to neutralize the HCl formed during the initial SN2 reaction.

-

Add benzylamine (1.30 mL, 12 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature.

-